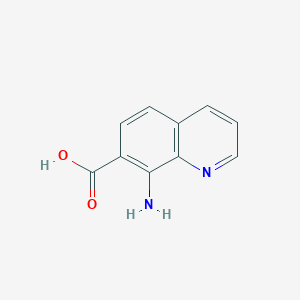
8-Aminoquinoline-7-carboxylic acid
Descripción general
Descripción
8-Aminoquinoline-7-carboxylic acid is a derivative of 8-Aminoquinoline, which is a pale yellow solid and is structurally analogous to 8-hydroxyquinoline . It is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs .
Synthesis Analysis
The synthesis of substituted 8-aminoquinolines has been developed using readily installable and easily deprotectable amidating reagents. Two scalable procedures were optimized under Rh III -catalyzed conditions: i) the use of pre-generated chlorocarbamates and ii) a two-step one-pot process that directly employs carbamates .
Molecular Structure Analysis
The molecular structure of 8-Aminoquinoline-7-carboxylic acid is C10H8N2O2 . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
Chemical Reactions Analysis
The 8-aminoquinolines have been used as auxiliary chelating directing groups to assist C–H functionalization/activation . An efficient and chemoselective method has been reported to convert various N-quinolyl carboxamides to primary amides with the treatment of a stoichiometric amount of 2-iodoxybenzoic acid oxidant or the combination of a catalytic amount of 2-iodobenzoic acid and Oxone co-oxidant in mixed solvents of H2O and HFIP .
Aplicaciones Científicas De Investigación
Antibacterial Properties
Research has demonstrated the synthesis of new 8-nitrofluoroquinolone derivatives, highlighting the antibacterial properties of these compounds. These derivatives, obtained through the introduction of substituted primary amine appendages, have shown interesting activity against both gram-positive and gram-negative strains. In particular, modifications with more lipophilic groups have been found to enhance activity against gram-positive strains like S. aureus, suggesting the potential of 8-aminoquinoline derivatives in the development of new antibacterial agents (Al-Hiari et al., 2007).
Photolabile Protecting Groups
The synthesis and photochemistry of photolabile protecting groups based on 8-bromo-7-hydroxyquinoline (BHQ) for carboxylic acids have been explored. BHQ offers higher single photon quantum efficiency than other esters, with sufficient sensitivity to multiphoton-induced photolysis, making it useful for caging biological messengers (Fedoryak & Dore, 2002).
C-H Bond Functionalization
A methodology for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives has been developed. This approach employs an 8-aminoquinoline amide substrate, showcasing the versatility of 8-aminoquinoline derivatives in organic synthesis and functional group tolerance (Shabashov & Daugulis, 2010).
Intramolecular Proton Relay System
The excited-state intramolecular double proton transfer (ESIDPT) of 7-Hydroxyquinoline-8-carboxylic acid, exhibiting dual intramolecular hydrogen bonds, demonstrates the molecule's capability as an intrinsic proton relay system. This property is significant for understanding proton transfer processes in excited states, relevant to photophysics and photochemistry (Tang et al., 2011).
Auxiliary in Directed C-H Functionalization
8-Aminoquinoline (AQ) serves as a bidentate auxiliary in metal-catalyzed directed C-H functionalization reactions, proving its utility in organic synthesis. The selective removal of the AQ auxiliary, enhancing the synthetic utility of AQ-directed palladium-catalyzed C-H functionalization strategies, facilitates the synthesis of complex molecules (Zhang et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
8-aminoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRUDAGVZPYCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(=O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoquinoline-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



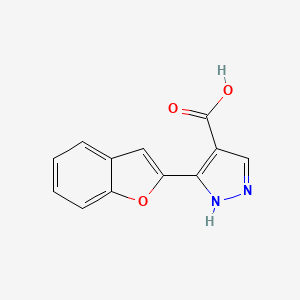
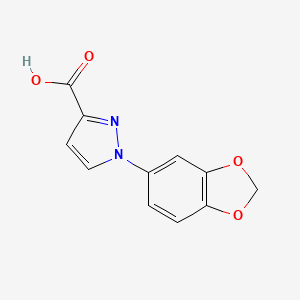
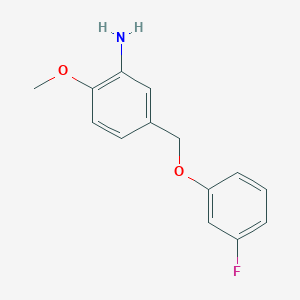
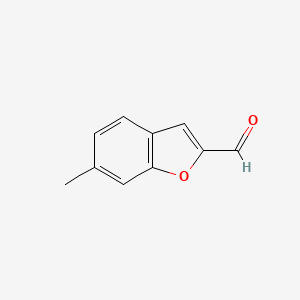
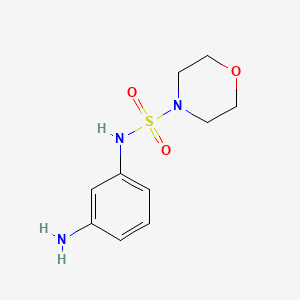
![3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid](/img/structure/B1518983.png)
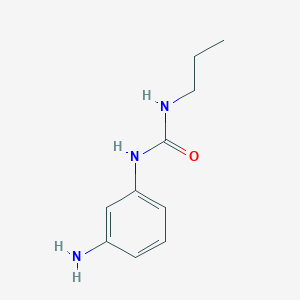
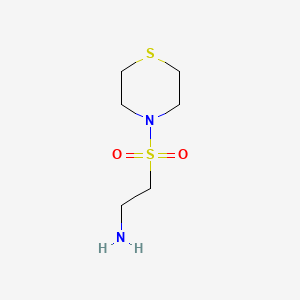
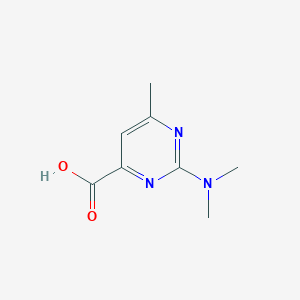
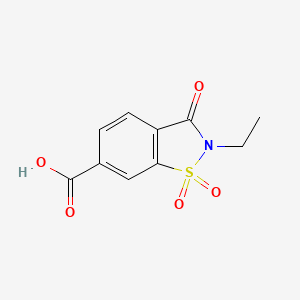
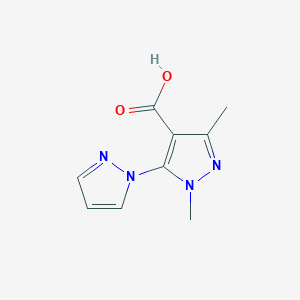
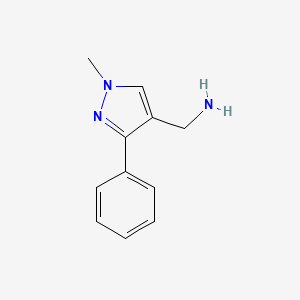
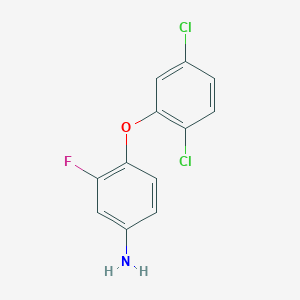
![1,4-Dioxaspiro[4.5]decane-8-thiol](/img/structure/B1518996.png)